molecular formula C17H21O3P B12904823 Diphenyl pentylphosphonate CAS No. 21645-07-8

Diphenyl pentylphosphonate

Cat. No.: B12904823
CAS No.: 21645-07-8
M. Wt: 304.32 g/mol
InChI Key: GRKDCROEGSBEOZ-UHFFFAOYSA-N
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Description

Diphenyl pentylphosphonate is an organophosphorus compound with the molecular formula C17H21O3P It is characterized by the presence of a phosphonate group bonded to a pentyl chain and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl pentylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with pentanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, diphenylphosphinic acid can be reacted with pentyl bromide in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl pentylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenyl pentylphosphonic acid.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the pentyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Diphenyl pentylphosphonic acid.

    Reduction: Diphenyl pentylphosphine oxide.

    Substitution: Various alkyl or aryl-substituted phosphonates.

Scientific Research Applications

Diphenyl pentylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diphenyl pentylphosphonate involves its interaction with molecular targets such as enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl methylphosphonate
  • Diphenyl ethylphosphonate
  • Diphenyl propylphosphonate

Uniqueness

Diphenyl pentylphosphonate is unique due to its longer pentyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other shorter-chain phosphonates may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, enzyme inhibition studies, and industrial processes. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

CAS No.

21645-07-8

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

[pentyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C17H21O3P/c1-2-3-10-15-21(18,19-16-11-6-4-7-12-16)20-17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

GRKDCROEGSBEOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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